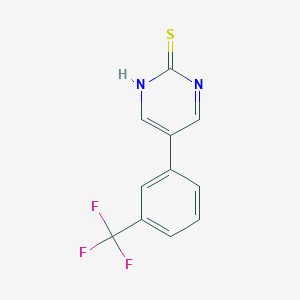

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol

Description

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2S/c12-11(13,14)9-3-1-2-7(4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJWLINXWRLRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=S)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380621 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344282-81-1 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Reduction of Sulfonyl Chloride Precursors (Industrial-Scale Method)

A patented industrially viable method involves the one-pot reductive conversion of 5-(3-(trifluoromethyl)pyrimidinyl)benzene sulfonyl chloride to the corresponding thiophenol derivative (this compound) using reductive agents, acetic acid, and hydrochloric acid in a reactor.

- Starting Material: 5-(3-(trifluoromethyl)pyrimidinyl)benzene sulfonyl chloride

- Reagents: Red phosphorus, iodine, acetic acid, hydrochloric acid

- Conditions: Heating under reflux followed by acid addition and further heating at 100–200 °C

- Outcome: Direct conversion of sulfonyl chloride to thiol (-SH) group in one pot, simplifying the process and reducing by-products

- Advantages: Shorter reaction time, higher purity, and yield; suitable for large-scale industrial synthesis without requiring extensive purification steps

Reaction Scheme Summary:

| Step | Reagents/Conditions | Transformation |

|---|---|---|

| (a) | Red phosphorus, iodine, acetic acid, reflux | Sulfonyl chloride intermediate activation |

| (b) | Cooling | Preparation for acid addition |

| (c) | Addition of hydrochloric acid | Reduction to thiol group |

| (d) | Heating under agitation | Completion of thiol formation |

This method is described in detail in patent CN103539748A and is considered economical and scalable for industrial applications.

[5+1] Heterocyclization Approaches

The synthesis of 2-thioxopyrimidines, including derivatives like this compound, can be achieved via [5+1] heterocyclization methods. This involves the cyclization of appropriate precursors such as amino-substituted intermediates with sulfur-containing reagents.

- Key Features:

- Formation of the pyrimidine ring with an exocyclic sulfur atom at the 2-position

- Use of isothiocyanates or thiocyanates as sulfur sources

- Heating in high-boiling solvents like diphenyl oxide to promote cyclization

- Example: Interaction of amino-substituted pyrrole or pyridine derivatives with ethyl isothiocyanate to yield 2-thioxopyrimidine cores, which can be further functionalized.

This method is well-documented in the literature for constructing thioxopyrimidine frameworks and allows for structural diversity by varying the substituents on the aromatic ring.

Fluorous Tag-Assisted Synthesis

A more specialized synthetic approach involves fluorous synthesis techniques where a fluorous tag (e.g., perfluorodecanethiol) is attached to a pyrimidine substrate to facilitate purification and subsequent substitution reactions.

- Process:

- Attachment of 2,4-dichloro-6-methylpyrimidine with a fluorous thiol

- Subsequent nucleophilic substitution with 3-(trifluoromethyl)pyrazole

- Oxidation of thioether to sulfone followed by displacement with various nucleophiles including thiols

- Advantages:

- Simplified purification using fluorous solid-phase extraction

- Enables rapid generation of disubstituted pyrimidines with trifluoromethyl groups

- Limitations:

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Preliminary studies suggest that 5-(3-(trifluoromethyl)phenyl)pyrimidine-2-thiol exhibits promising antimicrobial properties. Compounds containing thiol groups often demonstrate diverse biological activities, including antibacterial and antifungal effects. For instance, derivatives of pyrimidines have shown significant activity against various Gram-positive and Gram-negative bacteria, indicating that this compound could be effective in treating infections resistant to conventional therapies . -

Anticancer Potential :

The unique combination of the trifluoromethyl group with the pyrimidine-2-thiol structure may enhance interactions with biological targets such as enzymes and receptors involved in cancer progression. Research indicates that similar compounds have shown efficacy against cancer cell lines, suggesting potential applications in oncology . -

Drug Development :

The compound's structural attributes make it an excellent scaffold for the development of new pharmaceuticals. Its synthesis can be optimized to create analogs with improved potency and selectivity against specific biological targets .

Agrochemical Applications

-

Pest Control :

The fluorinated structure of this compound contributes to its effectiveness as a pesticide. Studies have shown that trifluoromethylpyridines and their derivatives possess superior pest control properties compared to traditional phenyl-containing insecticides. This enhanced efficacy is attributed to their unique chemical reactivity and ability to disrupt pest physiology . -

Development of New Agrochemicals :

The synthesis of derivatives based on this compound has led to the creation of new agrochemicals that have received ISO common names. These developments highlight the compound's potential as a building block for innovative pest management solutions .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | Hydroxyl group instead of phenyl | Enhanced solubility due to hydroxyl group |

| 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl | Methyl substitution on benzyl ring | Altered electronic properties |

| 2-Mercaptopyrimidine-5-carbaldehyde | Aldehyde functional group | Different reactivity profile |

The distinctive combination of a trifluoromethyl group with a thiol functionality within a pyrimidine framework gives this compound unique chemical reactivity and biological activity compared to these related compounds.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

5-(3-(Trifluoromethyl)phenyl)-2-pyrimidinol

- Structure : Differs by replacing the thiol (-SH) with a hydroxyl (-OH) group.

- Impact: The hydroxyl group reduces acidity (pKa ~8–10 for -OH vs.

Thymine Derivatives

Thymine (5-methylpyrimidine-2,4-dione) shares the pyrimidine core but lacks the trifluoromethylphenyl and thiol groups. Oxygen atoms at positions 2 and 4 increase polarity, making thymine derivatives more water-soluble but less lipophilic than 5-(3-(trifluoromethyl)phenyl)pyrimidine-2-thiol .

Heterocyclic Thiol Derivatives

5-Amino-1,3,4-thiadiazole-2-thiol

- Structure : A thiadiazole ring with a thiol group.

- Applications: Used as a precursor for bioactive heterocycles.

Agrochemical Analogues: Pyridalyl

- Structure : A complex ether containing a trifluoromethylpyridyl group (IUPAC name: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether).

- Comparison : Pyridalyl (MW: 491.12 g/mol) is larger and more lipophilic, optimized for pesticidal activity. The trifluoromethyl group in both compounds enhances resistance to metabolic degradation, but Pyridalyl’s dichloroallyloxy groups contribute to broader bioactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Limitations

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -I) enhance bioactivity in carboxhydrazides, suggesting similar optimization could apply to this compound derivatives .

- Data Gaps: Limited experimental data on the biological activity of this compound necessitate further studies to compare its efficacy with analogues.

- Synthetic Utility : Thiol-containing heterocycles like this compound are valuable intermediates for metal coordination complexes or prodrug development, leveraging thiol-disulfide exchange .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇F₃N₂S, with a molecular weight of approximately 256.25 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a thiol functional group, which enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiol groups often exhibit diverse biological activities, particularly antimicrobial effects. The presence of the trifluoromethyl group may enhance the interaction of this compound with biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in pharmacology, particularly in antimicrobial and anticancer activities .

- Antibacterial Activity : Studies have shown that pyrimidine derivatives can exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar derivatives have also shown antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound's structural attributes allow it to interact with cancer cell lines effectively.

- Cell Line Studies : In vitro studies have indicated that related compounds exhibit significant antiproliferative activity against cancer cell lines such as SKOV-3 (ovarian cancer), Hup-T3 (lung cancer), and PC3 (prostate cancer). For example, IC50 values ranging from 4.0 to 11.7 μM were reported for certain analogs .

Synthesis Methods

Several methods have been reported for synthesizing this compound. These methods typically involve multi-step reactions that incorporate the trifluoromethyl group into the pyrimidine structure while introducing the thiol group.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes some key structural modifications that influence bioactivity:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | Hydroxyl group instead of phenyl | Enhanced solubility due to hydroxyl group |

| 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl | Methyl substitution on benzyl ring | Altered electronic properties |

| 2-Mercaptopyrimidine-5-carbaldehyde | Aldehyde functional group | Different reactivity profile. |

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on Antibacterial Efficacy : A series of mercaptopyrimidine derivatives were synthesized and tested against various bacterial strains, showing promising results with significant zones of inhibition compared to standard antibiotics like chloramphenicol .

- Anticancer Screening : A novel series of pyrimidine derivatives were evaluated for their anticancer properties, revealing that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines, suggesting a strong potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Yield improvements may require inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .

Q. What advanced techniques are recommended for elucidating the crystal structure of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters include low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. Use twin refinement if crystal twinning is observed. Validate hydrogen bonding and π-stacking interactions using Mercury software. Reference SHELX programs for robust data processing and refinement .

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., Abl1 or EGFR). Test at varying concentrations (1 nM–10 µM) with staurosporine as a positive control. Validate cellular activity via Western blotting for phosphorylated substrates. Compare IC₅₀ values with known inhibitors like nilotinib, ensuring purity >95% (HPLC-UV) to avoid off-target effects .

Advanced Research Questions

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using high-resolution protein structures (PDB). Parameterize the trifluoromethyl group with accurate partial charges (e.g., RESP charges). Analyze binding free energy (MM-GBSA) and validate with MD simulations (AMBER/NAMD). Cross-reference with pesticidal compound studies to identify conserved binding motifs .

Q. What analytical methods are critical for identifying byproducts during the synthesis of this compound?

- Methodological Answer : Combine LC-MS (ESI+ mode) for molecular weight determination and NMR (¹H/¹³C, HSQC) for structural elucidation. Use GC-MS for volatile byproducts. Quantify impurities via HPLC with a C18 column (ACN/water gradient). Compare retention times with synthesized standards .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substitutions on the pyrimidine ring (e.g., halogens, methyl groups) or phenyl ring (e.g., electron-withdrawing groups). Test biological activity in dose-response assays. Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity. Reference pesticidal SAR frameworks for trifluoromethyl-containing compounds .

Q. How should contradictory data on biological activity across studies be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, assay protocol). Verify compound purity via elemental analysis and HRMS. Assess solubility differences (DMSO vs. aqueous buffers) using dynamic light scattering (DLS). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What methods are recommended for determining the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) to identify decomposition temperatures. Complement with differential scanning calorimetry (DSC) to detect phase transitions. Compare with structurally similar pyrimidine derivatives (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) to contextualize stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.